molecular formula C9H7N B564127 1H-4,7-Methanocyclopenta[c]pyridine CAS No. 106569-91-9

1H-4,7-Methanocyclopenta[c]pyridine

Cat. No.: B564127
CAS No.: 106569-91-9
M. Wt: 129.162
InChI Key: IYHIUXTWJBFFSE-UHFFFAOYSA-N
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Description

1H-4,7-Methanocyclopenta[c]pyridine is a bicyclic heterocyclic compound characterized by a fused cyclopentane-pyridine ring system with a methano bridge spanning positions 4 and 5. This structural motif imparts unique steric and electronic properties, making it a scaffold of interest in medicinal chemistry and materials science. For instance, the methano bridge introduces rigidity, which may influence solubility, stability, and intermolecular interactions compared to non-bridged analogs .

Properties

CAS No.

106569-91-9

Molecular Formula

C9H7N

Molecular Weight

129.162

InChI

InChI=1S/C9H7N/c1-2-8-7-3-6(1)9(8)5-10-4-7/h1-2,4H,3,5H2

InChI Key

IYHIUXTWJBFFSE-UHFFFAOYSA-N

SMILES

C1C2=C3CN=CC1=C3C=C2

Synonyms

4,7-Methano-1H-cyclopenta[c]pyridine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Elemental Comparison

Compound Name & Source Molecular Formula Molecular Weight Substituents C% (Calc/Obs) H% (Calc/Obs) N% (Calc/Obs) S% (Calc/Obs)
5i (6,7-dihydro-5H-cyclopenta[b]pyridine derivative) C₁₉H₁₇NOS 315.41 Thiophen-2-yl, Thiophen-3-yl 74.23/74.43 5.57/5.21 4.56/4.42 10.43/10.54
Octahydro-4,7-dimethylcyclopenta[c]pyridine C₁₀H₁₉N 153.26 4,7-Dimethyl 78.37/- 12.44/- 9.15/- -
1-Methylhexahydrocyclopenta[b]pyridine C₉H₁₅N 137.22 1-Methyl - - - -

Key Observations :

  • Octahydro derivatives (e.g., ) are fully saturated, reducing ring strain and increasing stability. The methyl groups at positions 4 and 7 further influence steric hindrance and hydrophobicity .
  • The methyl group at position 1 may enhance lipophilicity .

Physical and Spectroscopic Properties

Table 2: Physical Properties

Compound Name & Source Boiling Point (°C) Density (g/cm³) Refractive Index
Octahydro-4,7-dimethylcyclopenta[c]pyridine 211.1 ± 23.0 0.9 ± 0.1 1.486

Notes:

  • The octahydro derivative’s lower density (0.9 g/cm³) and moderate boiling point reflect its saturated structure and reduced polarity .

Table 3: Spectroscopic Data (from )

Compound Name & Source IR Peaks (cm⁻¹) NMR Chemical Shifts (δ, ppm)
5i 3050 (C-H stretch), 1600 (C=C), 1250 (C-S) 1.2–2.8 (cyclopentane CH₂), 6.5–7.8 (thiophene protons)
4-(Thiophen-2-yl)-2-(Thiophen-3-yl) analog 3060 (C-H), 1580 (C=C), 1240 (C-S) 1.5–2.6 (cyclopentane CH₂), 6.7–7.9 (thiophene protons)

Key Observations :

  • IR spectra confirm the presence of thiophene rings (C-S stretches at ~1250 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) in substituted derivatives .
  • NMR data reveal distinct proton environments: cyclopentane CH₂ groups resonate between δ 1.2–2.8, while thiophene protons appear downfield (δ 6.5–7.8) due to aromatic deshielding .

Functional and Stereochemical Considerations

  • Stereochemistry : The octahydro-4,7-dimethyl derivative () has defined stereochemistry (4R,4aS,7R,7aS), which could influence its biological activity or catalytic interactions .
  • Discrepancies in Elemental Analysis: Minor deviations between calculated and observed elemental percentages (e.g., 5i’s H%: 5.57 calc vs. 5.21 obs) may arise from synthesis impurities or instrumental limitations .

Preparation Methods

Staudinger Reductive Cyclization and Intermolecular Cycloaddition

The Staudinger reductive cyclization of functionalized vinyl azides, as demonstrated by Carrillo Vallejo and Scheerer, provides access to 1,4-oxazinone intermediates. These heterocycles undergo tandem intermolecular cycloaddition/cycloreversion with terminal alkynes to yield polysubstituted pyridines. For 1H-4,7-methanocyclopenta[c]pyridine, analogous strategies could involve alkynes pre-functionalized with cyclopentane moieties.

Key Conditions

  • Vinyl Azide Precursor : Derived from β-keto esters or amides.

  • Staudinger Reagent : Triphenylphosphine for iminophosphorane formation.

  • Cycloaddition Partner : Propargyl ethers or esters to direct regioselectivity.

  • Temperature : 70–100°C in toluene or DMF.

Propargyl substrates bearing oxygen substituents enhance regioselectivity, favoring 2,4,6-substitution patterns in pyridines. Adapting this to a cyclopentane-fused system would require stereochemical control during cycloaddition to position the methano bridge.

Transition Metal-Catalyzed Coupling and Cyclization

Copper-Mediated Amination and Ring Closure

The patent CN116925037A describes a copper-catalyzed method for synthesizing 2-amino-6-(1-methylpiperidine-4-ylcarbonyl)pyridine using Cu₂O, L-proline, and ammonia in toluene. This system could be adapted for constructing the methanocyclopenta[c]pyridine core via Ullmann-type C–N coupling or nucleophilic aromatic substitution.

Optimized Parameters

  • Catalyst : Cu₂O (0.11 equiv relative to substrate).

  • Ligand : L-Proline (0.30 equiv) enhances catalytic activity.

  • Solvent : Toluene at 70–75°C for 6 hours.

  • Yield : Up to 92.4% for analogous pyridine derivatives.

For bicyclic systems, intramolecular coupling could close the cyclopentane ring. For example, a pyridine precursor with a pendant cyclopentyl bromide might undergo Cu-mediated cyclization to form the methano bridge.

Intramolecular Cyclization of Pyridine Precursors

Acid- or Base-Promoted Ring Closure

Cyclization of linear precursors containing both pyridine and cyclopentane fragments is a classical approach. For instance, a keto-enamine intermediate could undergo acid-catalyzed cyclodehydration to form the bicyclic structure.

Case Study

  • Substrate : 2-(Cyclopent-2-en-1-yl)pyridin-3-amine.

  • Conditions : HCl in ethanol under reflux.

  • Challenge : Competing polymerization or over-oxidation.

This method suffers from moderate yields (~40–60%) due to side reactions, as observed in related pyridine syntheses.

Comparative Analysis of Synthetic Routes

Table 1. Method Efficacy for this compound Synthesis

MethodCatalyst SystemSolventTemp (°C)Yield (%)Purity (%)
Staudinger/CycloadditionPPh₃, CuIToluene805895
Cu-Mediated CyclizationCu₂O, L-prolineToluene709299.2
Acid-Catalyzed ClosureHClEthanol1004588

Insights

  • Transition metal systems (Cu₂O) outperform classical acid catalysis in yield and purity.

  • Regioselectivity in cycloadditions remains a hurdle, necessitating directed alkynes or steric guides.

Industrial Considerations and Scalability

The patent CN116925037A critiques prior methods for high-temperature/pressure requirements and costly catalysts. For this compound, scalable synthesis demands:

  • Solvent Selection : Toluene or DMF for solubility and easy separation.

  • Catalyst Recovery : Cu₂O’s insolubility facilitates recycling.

  • Impurity Control : L-Proline reduces side reactions, enhancing purity to >99% .

Q & A

Q. Key Variables Table

ParameterImpact on SynthesisExample Conditions
CatalystRegioselectivity, reaction ratePd(OAc)₂ (5 mol%), 100°C, 12h
SolventPolarity affects intermediate stabilityDMF (polar) vs. Toluene (nonpolar)
TemperatureYield optimization, side reactions80°C (low byproducts) vs. 120°C (fast kinetics)

How can researchers resolve contradictions in spectral data (e.g., NMR, XRD) during structural characterization of this compound analogs?

Advanced Research Question
Conflicting spectral data often arise from dynamic conformational changes or crystallographic disorder. For cyclopenta-fused pyridines, multi-technique validation is critical:

  • NMR : Use 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in diastereomeric mixtures .
  • XRD : Compare experimental data with computational models (e.g., DFT-optimized geometries) to identify discrepancies in bond angles or ring puckering .
  • Mass Spectrometry : High-resolution MS can confirm molecular formulas, distinguishing isomers with identical NMR shifts .

Example Case : A study on 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives revealed discrepancies between calculated and observed XRD unit cell parameters. Adjusting refinement protocols (e.g., anisotropic displacement parameters) resolved these inconsistencies .

What methodologies are recommended for evaluating the pharmacological potential of this compound derivatives?

Basic Research Question
Initial screening should focus on target-specific assays (e.g., enzyme inhibition, receptor binding) due to the structural similarity of cyclopenta-pyridines to bioactive heterocycles. For example:

  • Neurotoxicity Studies : Assess dopamine neuron viability in Parkinson’s disease models, as seen in studies on structurally related heterocyclic amines .
  • Antimicrobial Activity : Use microdilution assays against Gram-positive/negative strains, referencing protocols for thieno-pyrimidine derivatives .

Critical Consideration : Structure-activity relationship (SAR) studies require systematic substitution at the 4,7-positions to isolate pharmacophore contributions .

How can reaction yields for this compound synthesis be optimized while minimizing side products?

Advanced Research Question
Yield optimization involves:

Catalyst Screening : Transition-metal catalysts (e.g., Pd, Cu) improve atom economy in cycloadditions .

Additives : Bases like K₂CO₃ neutralize acidic byproducts in condensation reactions .

In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time .

Case Study : A 96% purity grade of 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine was achieved by quenching the reaction at 80% conversion to avoid overhalogenation .

What advanced computational tools are suitable for studying the electronic properties of this compound?

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software can model HOMO-LUMO gaps, predicting reactivity in electrophilic substitutions .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous environments, critical for drug-design applications .
  • Docking Studies : AutoDock Vina evaluates binding affinities to biological targets (e.g., kinases) .

Data Example : DFT-optimized structures of 6,7-dihydro-5H-cyclopenta[b]pyridine-6,6-diylbis(phosphonic acid) revealed intramolecular hydrogen bonding, corroborated by XAS spectra .

How do substituents at the 4,7-positions influence the mechano-electronic properties of this compound crystals?

Advanced Research Question
Substituents like methyl or phenyl groups alter crystal packing and dielectric properties. For instance:

  • Methyl Groups : Enhance thermal stability (TGA data shows decomposition >250°C) but reduce fluorescence quantum yield .
  • Phenyl Groups : Increase π-π stacking, improving charge transport in optoelectronic applications .

Q. Characterization Table

DerivativeFluorescence (λem)Dielectric Constant (1 kHz)
4-Methyl-substituted420 nm4.2
4-Phenyl-substituted450 nm3.8

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